3-(Hydroxymethyl)azetidin-3-ol oxalate
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in modern organic synthesis. rsc.org Their importance stems from their prevalence in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. rsc.org The compact and rigid framework of the azetidine (B1206935) ring provides a unique structural motif that can effectively orient substituents in three-dimensional space, which is a valuable attribute for designing molecules that interact with biological receptors. rsc.org Consequently, azetidines are recognized as valuable building blocks and are increasingly incorporated into complex molecules, including pharmaceuticals and agrochemicals. Their utility also extends to their role as ligands in catalysis and as key intermediates for the synthesis of other nitrogen-containing compounds. rsc.org
Unique Structural Features and Inherent Reactivity of Azetidines
The defining characteristic of the azetidine ring is its significant ring strain. This inherent strain endows the molecule with a unique combination of stability and reactivity. While more stable and easier to handle than their three-membered aziridine (B145994) counterparts, azetidines are reactive enough to participate in a variety of ring-opening and expansion reactions that are not accessible to larger, less strained rings like pyrrolidines. rsc.org This reactivity makes them versatile synthons, allowing chemists to transform them into a diverse array of more complex nitrogen-containing structures. The nitrogen atom within the ring also provides a handle for functionalization, influencing the molecule's polarity and its ability to engage in hydrogen bonding.
Contextualizing Azetidinols as Key Synthetic Intermediates within Azetidine Chemistry
Within the broader family of azetidines, hydroxylated derivatives, known as azetidinols, are of particular importance as synthetic intermediates. The hydroxyl group provides a reactive site for a wide range of chemical transformations, such as etherification, esterification, or oxidation. The synthesis of azetidinols can be achieved through various methods, including the reduction of azetidin-3-ones or through cycloaddition reactions. For instance, a facile synthesis of azetidin-3-ones, precursors to azetidinols, can be achieved through the regioselective aziridination of silyl-substituted homoallenic sulfamates. nih.gov Subsequent diastereoselective reduction of the ketone can then yield the corresponding azetidin-3-ol. nih.gov These hydroxylated intermediates are pivotal in the construction of more complex, densely functionalized azetidine scaffolds. nih.gov
Overview of Advanced Academic Research Directions Pertaining to 3-(Hydroxymethyl)azetidin-3-ol (B2909904) Oxalate (B1200264)
Recent advanced research has highlighted the potential of 3-(hydroxymethyl)azetidine derivatives in medicinal chemistry. A significant area of investigation is their application as inhibitors of DNA polymerase Theta (Polθ), an enzyme that is a key target in the development of cancer therapies, particularly for tumors with deficiencies in BRCA genes. nih.gov
In this context, the 3-(hydroxymethyl)azetidine moiety serves as a novel central scaffolding ring. nih.gov Structure-based drug design has identified that this particular azetidine structure can act as an effective bio-isostere of pyrrolidin-3-ol, leading to the development of potent Polθ inhibitors. nih.gov Optimization of lead compounds incorporating this scaffold has resulted in derivatives with significant antiproliferative properties in cancer cells and favorable pharmacokinetic profiles. nih.gov
The subject of this article, 3-(Hydroxymethyl)azetidin-3-ol oxalate, represents a salt form of the core 3-(hydroxymethyl)azetidin-3-ol structure. In pharmaceutical development and chemical synthesis, forming a salt, such as an oxalate, is a common and crucial step. This process can enhance the stability, crystallinity, and handling properties of the parent compound, making it more suitable for purification, storage, and formulation. While the primary research focus is on the pharmacological activity of the core azetidine derivative, the oxalate salt is an important enabling form of the molecule for practical application and development.
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLSWSFDNUGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Hydroxymethyl Azetidin 3 Ol and Its Azetidinol Precursors
Strategies for Direct Azetidine (B1206935) Ring Formation
The direct formation of the strained four-membered azetidine ring can be broadly categorized into intramolecular cyclization processes and intermolecular cycloaddition reactions. Each approach offers distinct advantages and challenges in accessing substituted azetidinols.
Intramolecular Cyclization Processes
Intramolecular cyclization is a common and effective strategy for constructing the azetidine ring, typically involving the formation of a carbon-nitrogen bond from an acyclic precursor.
The base-promoted intramolecular cyclization of precursors such as 1,3-amino alcohols and 1,3-halo amines is a foundational method for azetidine synthesis. A classic and widely used approach involves the reaction of epichlorohydrin (B41342) with primary amines. This reaction proceeds through the initial formation of a 3-chloro-2-hydroxypropylamine intermediate, a type of 1,3-halo amine, which then undergoes base-promoted intramolecular cyclization to yield the corresponding N-substituted azetidin-3-ol. The nature of the amine and the reaction conditions can influence the yield of the desired azetidinol (B8437883). cdnsciencepub.com
For instance, the reaction of epichlorohydrin with sterically hindered primary amines has been shown to produce 3-azetidinols in fair yields. cdnsciencepub.com Structural studies have confirmed that in these reactions, both the hydroxyl group and the bulky nitrogen substituent tend to be on the same side of the azetidine ring. cdnsciencepub.com
| Amine Precursor | Base/Conditions | Product | Yield |
| Hindered Primary Amine | Self-catalyzed | N-substituted azetidin-3-ol | Fair |
| Diethylamine | Water, RT, 48h | N,N-diethyl-3-hydroxyazetidinium salt | 75% acs.org |
| N-trityl-3-aminopropanol | TsCl, then base | N-tritylazetidine | - |
This table summarizes examples of base-promoted intramolecular cyclization for azetidine synthesis.
Another pathway involves the cyclization of N-protected 3-amino-1-propanols. These precursors can be converted into derivatives with a suitable leaving group, such as a tosylate, at the C1 position. Subsequent treatment with a base facilitates the intramolecular nucleophilic substitution to form the N-protected azetidine. acs.org
A more recent and highly regioselective method for azetidine synthesis is the intramolecular aminolysis of 3,4-epoxy amines. Lanthanoid(III) trifluoromethanesulfonates, particularly lanthanum(III) triflate (La(OTf)₃), have been identified as excellent catalysts for this transformation. nih.gov This catalytic system promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov
This method is notable for its high regioselectivity, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring, which would result from C4-attack. nih.gov The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on the nitrogen substituent, including electron-rich and electron-deficient benzyl (B1604629) groups, alkyl groups, and acid-sensitive protecting groups like Boc, PMB, and TBS. nih.gov The reaction proceeds smoothly even in the presence of nitrile and sulfide (B99878) functionalities. nih.gov
| Substrate (N-substituent) | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 2.5 | 81 |
| 4-Methoxybenzyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 3 | 91 |
| 4-(Trifluoromethyl)benzyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 2.5 | 92 |
| n-Butyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 4 | 91 |
| tert-Butyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 6 | 93 |
| Allyl | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 6 | 65 |
| Boc | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 1.5 | 92 |
| PMB | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 3 | 91 |
| TBS | 5 mol% La(OTf)₃ | (CH₂Cl)₂ | 1.5 | 94 |
This table presents the results of La(OTf)₃-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines. nih.gov
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions provide a direct route to the azetidine core by combining two separate components in a single step.
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful and atom-economical method for synthesizing azetidines. rsc.org However, traditional approaches often require high-energy UV light and can be limited by competing side reactions. rsc.org
Recent advancements have focused on visible-light-mediated aza-Paterno-Büchi reactions, which offer milder reaction conditions and broader applicability. acs.org One successful strategy utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be accessed through triplet energy transfer from a commercially available iridium photocatalyst. acs.org This method allows for the cycloaddition with a wide range of alkenes, producing highly functionalized azetidines. acs.org The resulting azetidine products can be readily deprotected to yield free, unprotected azetidines. acs.org
The scope of this reaction is broad, accommodating various substituents on both the alkene and the imine precursor. This approach is characterized by its operational simplicity and mild conditions. acs.org
| Imine Precursor | Alkene | Photocatalyst | Yield (%) | Diastereomeric Ratio |
| 2-Isoxazoline-3-carboxylate | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 99 | >20:1 |
| 2-Isoxazoline-3-carboxylate | 4-Methylstyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 95 | >20:1 |
| 2-Isoxazoline-3-carboxylate | 4-Bromostyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 91 | >20:1 |
| 2-Isoxazoline-3-carboxylate | Indene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 98 | >20:1 |
This table showcases examples of visible-light-mediated aza-Paterno-Büchi reactions for the synthesis of functionalized azetidines.
Amine-catalyzed cycloaddition reactions represent another strategy for the construction of the azetidine ring. Specifically, the [2+2] cycloaddition between allenoates and imines can be promoted by amine catalysts to afford substituted azetidines.
An example of this is the organocatalyzed [2+2] cycloaddition between quinone imine ketals and allenoates, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). thieme-connect.com This reaction provides a practical route to azetidine-fused spirohexadienones in good to excellent yields and with high E-selectivity. thieme-connect.com The reaction proceeds under mild conditions and demonstrates the utility of amine catalysis in forming the four-membered azetidine ring.
| Quinone Imine Ketal Substituent (R¹) | Allenoate Substituent (R²) | Catalyst | Yield (%) |
| H | Et | DABCO | 85 |
| Me | Et | DABCO | 82 |
| OMe | Et | DABCO | 80 |
| F | Et | DABCO | 88 |
| Cl | Et | DABCO | 90 |
| Br | Et | DABCO | 92 |
| H | t-Bu | DABCO | 75 |
This table illustrates the scope of the DABCO-catalyzed [2+2] cycloaddition of quinone imine ketals with allenoates. thieme-connect.com
Strain-Release Homologation and Ring Expansion/Contraction Approaches
The high ring strain of small heterocycles provides a thermodynamic driving force for ring-expansion and ring-contraction reactions, offering unique pathways to the azetidine core. These methods leverage the release of strain energy to facilitate the formation of the four-membered ring.
The one-carbon ring expansion of readily available aziridines is a powerful strategy for synthesizing azetidines. This transformation can be achieved through the formation and subsequent rearrangement of aziridinium (B1262131) ylides. A significant challenge in this approach is controlling the reactivity of these intermediates, which can undergo competing reactions such as cheletropic extrusion of olefins.
Recent advancements have employed biocatalysis to overcome these selectivity issues. A laboratory-evolved variant of cytochrome P450, P411-AzetS, has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. This engineered "carbene transferase" enzyme demonstrates remarkable control over the reactive aziridinium ylide intermediate, favoring the desired nih.govscitechnol.com-Stevens rearrangement over competing pathways and achieving high stereocontrol (99:1 er). nih.govrsc.org
Another approach involves the use of rhodium-bound carbenes reacting with strained bicyclic methylene (B1212753) aziridines. This [3+1] ring expansion proceeds through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. This method is highly effective for producing substituted azetidines with excellent yield and stereoselectivity.
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for azetidine synthesis through strain-release-driven reactions. researchgate.net The high ring strain of ABBs facilitates the cleavage of the central C–N bond upon reaction with various reagents.
A modular approach for the synthesis of functionalized azetidines involves the homologation of boronic esters with azabicyclo[1.1.0]butane. In this method, an azabicyclo[1.1.0]butyl lithium species is trapped with a boronic ester to form a boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C–N bond, driven by the release of ring strain, to yield an azetidinyl boronic ester. researchgate.net This methodology is compatible with a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. researchgate.net
Table 1: Examples of Azetidine Synthesis via Ring Expansion of Azabicyclo[1.1.0]butanes
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Azabicyclo[1.1.0]butyl lithium | Boronic ester, Acetic acid | Azetidinyl boronic ester | High | researchgate.net |
| Azabicyclo[1.1.0]butane | Organometallic reagents | 3-Arylated azetidines | Good | rsc.org |
The ring contraction of five-membered heterocycles, such as pyrrolidines, presents another synthetic route to the azetidine core. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This method yields α-carbonylated N-sulfonylazetidines. The reaction proceeds in the presence of potassium carbonate and can incorporate a variety of nucleophiles, including alcohols, phenols, and anilines, into the final azetidine structure. The α-bromopyrrolidinone precursors are accessible through the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives.
Another innovative approach is the photoinduced ring contraction of succinimides to yield azetidine-2,4-diones. This photochemical reaction provides a direct route to these highly functionalized azetidine derivatives.
Table 2: Ring Contraction Approaches to Azetidine Synthesis
| Starting Material | Method | Product | Key Features | Reference |
|---|---|---|---|---|
| α-bromo N-sulfonylpyrrolidinones | Nucleophilic addition-ring contraction | α-carbonylated N-sulfonylazetidines | One-pot reaction, various nucleophiles can be used. | |
| Succinimides | Photoinduced ring contraction | Azetidine-2,4-diones | Photochemical method. |
Transition Metal-Catalyzed Azetidine Ring Construction
Transition metal catalysis offers powerful and versatile methods for the construction of the azetidine ring, often with high efficiency and selectivity. These methods include C-H amination, oxidative cyclization, and metal-mediated coupling reactions.
Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is an efficient strategy for the synthesis of azetidines. This approach utilizes a directing group, such as picolinamide (B142947) (PA), to guide the C-H activation step. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, enabling the formation of a C-N bond at the γ-position of the amine substrate to yield the azetidine ring. scitechnol.comnih.gov
This methodology is characterized by its use of low catalyst loading, inexpensive reagents, and mild reaction conditions. scitechnol.comnih.gov It demonstrates predictable selectivity and can be applied to a broad range of substrates, including those that lead to the formation of complex polycyclic and azabicyclic scaffolds containing the azetidine moiety. acs.orgacs.org The steric environment of the substrate can influence the reaction's outcome, with the cyclization to form the azetidine ring being favored in many cases. scitechnol.com
Table 3: Palladium-Catalyzed C(sp³)-H Amination for Azetidine Synthesis
| Substrate | Catalyst System | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Picolinamide (PA) protected amines | Pd(OAc)₂, PhI(OAc)₂ | Azetidines, pyrrolidines, indolines | Low catalyst loading, mild conditions, predictable selectivity. | scitechnol.comnih.gov |
| Aliphatic amines | Picolinamide-assisted Palladium catalysis | Polycyclic azetidines, azabicyclic scaffolds | Broad substrate scope, synthesis of complex structures. | acs.orgacs.org |
Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones, which are valuable precursors for further functionalization. A key strategy involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. In this reaction, a reactive α-oxo gold carbene intermediate is generated via the intermolecular oxidation of the alkyne moiety of the N-propargylsulfonamide. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov
This method provides a flexible and stereoselective route to chiral azetidin-3-ones, bypassing the need for potentially hazardous diazo compounds that are often used in other synthetic approaches. The choice of the sulfonamide protecting group is crucial for the success of the reaction. For instance, a tert-butanesulfonyl (Bus) group can be readily removed from the final azetidine product under acidic conditions. nih.gov
Titanium(IV)-mediated coupling reactions, following a Kulinkovich-type mechanism, provide a unique pathway for the synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.org In this process, a titanacyclopropane intermediate is formed in situ from an alkyl Grignard reagent or through terminal olefin ligand exchange. This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. rsc.org
The titanacyclopropane then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered N-heterocyclic ring. This transformation is notable for its ability to generate structurally diverse and previously unreported NH-azetidines in a single step.
Table 4: Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines
| Starting Materials | Key Intermediate | Product | Mechanism | Reference |
|---|---|---|---|---|
| Oxime ethers, Alkyl Grignard reagent or terminal olefin | Titanacyclopropane | Spirocyclic NH-azetidines | Kulinkovich-type pathway | rsc.org |
Copper-Catalyzed Radical Annulation
A significant advancement in the construction of the azetidine ring is the use of copper-catalyzed radical annulation reactions. These methods provide an efficient pathway to assemble the strained four-membered ring system from acyclic precursors.
One notable strategy involves a photo-induced copper-catalyzed [3+1] radical cascade cyclization. nih.gov This method utilizes the reaction of aliphatic amines with alkynes to forge the azetidine scaffold. The reaction mechanism is initiated by the formation of an α-aminoalkyl radical, generated photochemically in the presence of a copper catalyst. This radical then adds to an alkyne, creating a vinyl radical. The subsequent steps involve a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to yield the final azetidine product. nih.gov This approach is particularly powerful for creating sterically congested azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov
Another innovative copper-catalyzed method reports a general anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.govresearchgate.net Under visible light irradiation, a heteroleptic copper complex catalyzes the cyclization of various ynamides into the corresponding azetidines with high regioselectivity. nih.govresearchgate.net This process highlights the ability of copper catalysis to control challenging cyclization pathways, providing access to functionalized azetidines that are key intermediates in medicinal chemistry. nih.gov
| Method | Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Photo-induced [3+1] Radical Cascade | Aliphatic Amines + Alkynes | Copper Catalyst / Visible Light | Forms sterically congested vicinal tertiary-quaternary centers. | nih.gov |
| Anti-Baldwin 4-exo-dig Radical Cyclization | Ynamides | Heteroleptic Copper Complex / Visible Light | Full control of regioselectivity; tolerates various functional groups. | nih.govresearchgate.net |
Stereoselective Synthesis of Chiral Azetidinols and Derivatives
The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral azetidinols is of paramount importance.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org
In azetidine synthesis, chiral auxiliaries derived from natural sources like amino acids are commonly employed. scielo.org.mx For instance, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high predictability and diastereoselectivity. researchgate.netresearchgate.netrsc.org These auxiliaries are attached to a precursor molecule, direct the stereoselective formation of the azetidine ring or the introduction of substituents, and are then cleaved to yield the enantiomerically enriched product. The effectiveness of these auxiliaries lies in their ability to create a sterically biased environment that favors the formation of one diastereomer over the other. scielo.org.mx
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated superior performance in various asymmetric transformations, including Michael additions and aldol reactions, which can be applied to the synthesis of chiral azetidine precursors. scielo.org.mx
Asymmetric catalysis offers a more atom-economical approach to chiral azetidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. birmingham.ac.ukresearchgate.net
A powerful strategy within asymmetric catalysis is the enantioselective desymmetrization of meso-compounds. The first catalytic asymmetric desymmetrization of meso-azetidines has been successfully developed, providing access to densely functionalized, highly enantioenriched chiral building blocks. acs.orgacs.orgnih.gov This intermolecular reaction, which involves the ring-opening of 3-substituted azetidines, can generate both tertiary and quaternary stereocenters with excellent enantioselectivity (up to 97% ee). acs.org The success of this methodology relies on the careful selection of the catalyst, nucleophile, and the nitrogen-protecting group. nih.govfigshare.com
Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has emerged as a highly enantioselective method for the direct difunctionalization of the azetine ring. acs.org Using a Cu/bisphosphine catalyst, this reaction installs both a boryl and an allyl group across the double bond, concurrently creating two new stereogenic centers with high control. acs.org Organocatalysis, using chiral thiourea (B124793) and squaramide catalysts, has also been effectively employed in the asymmetric synthesis of azetidinyl compounds, achieving high yields and enantioselectivities (92-93% ee) for the formation of tetrasubstituted chiral carbon centers. nih.gov
| Method | Catalyst/System | Substrate | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Enantioselective Desymmetrization | Chiral Brønsted Acid | meso-Azetidines | Functionalized Chiral Amines | Up to 97% | acs.orgnih.gov |
| Asymmetric Boryl Allylation | Cu/Bisphosphine | Azetines | cis-2,3-disubstituted Azetidines | High | acs.org |
| Organocatalytic Addition | Squaramide | Boc-protected Azetidines | Azetidinyl Fluorooxindoles | 92-93% | nih.gov |
Specific Derivatization and Functionalization Routes to 3-(Hydroxymethyl)azetidin-3-ol (B2909904)
The final stage in the synthesis of the target compound involves the precise installation of the hydroxyl and hydroxymethyl groups at the C3 position of the azetidine ring.
Azetidin-3-ones are versatile intermediates for the synthesis of 3-azetidinols. nih.gov The ketone functionality at the C3 position can be stereoselectively reduced to the corresponding alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For instance, the reduction of a fused azetidin-3-one with excess NaBH₄ in ethanol (B145695) yielded the corresponding azetidinol. nih.gov The diastereoselectivity of the reduction can be influenced by the steric environment around the carbonyl group, which is dictated by the substituents on the azetidine ring and the nitrogen-protecting group. In some cases, the reduction of N-protected azetidin-2-ones with NaBH₄ has been shown to produce trans-azetidines diastereoselectively. rsc.org The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome, yielding either cis- or trans-3-azetidinols.
The introduction of the hydroxymethyl group at the C3 position to form the 3-hydroxy-3-(hydroxymethyl) core is a critical step. A common precursor for this transformation is an N-protected azetidin-3-one. The C3-hydroxymethyl group can be introduced via nucleophilic addition of a one-carbon unit to the ketone, followed by reduction.
One synthetic route involves the reaction of N-Boc-azetidin-3-one with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form a cyanohydrin. Subsequent reduction of the nitrile group would furnish the desired 3-hydroxy-3-(aminomethyl)azetidine, which could potentially be converted to the hydroxymethyl analogue.
A more direct approach involves the reaction of an azetidin-3-one with a formaldehyde (B43269) equivalent. For example, the addition of a Grignard or organolithium reagent derived from a protected hydroxymethyl source to the C3-ketone would be a viable strategy. Alternatively, a Reformatsky-type reaction with an α-haloacetate followed by reduction of the resulting ester can be envisioned.
A key precursor, tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, is a known compound that serves as a direct precursor to the target molecule after deprotection and salt formation. uni.lu The synthesis of this intermediate can be achieved from N-Boc-3-azetidinone. This involves a nucleophilic addition of a hydroxymethyl anion equivalent or a related one-carbon synthon to the carbonyl group. For example, the reaction of 1-Boc-azetidin-3-one with formaldehyde under basic conditions can lead to the formation of the desired diol structure. Another approach involves the oxidation of (1-Boc-azetidin-3-yl)methanol to the corresponding aldehyde, 1-Boc-3-formylazetidine, which can then undergo further functionalization at the C3 position. chemicalbook.comchemicalbook.com
Table of Compounds
| Compound Name |
|---|
| 3-(Hydroxymethyl)azetidin-3-ol oxalate (B1200264) |
| Azetidinol |
| Azetidin-3-one |
| tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate |
| N-Boc-azetidin-3-one |
| (1-Boc-azetidin-3-yl)methanol |
| 1-Boc-3-formylazetidine |
| Sodium borohydride |
| Trimethylsilyl cyanide |
Aza-Michael Addition for Azetidine Amino Acid Derivatives
The Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a powerful tool for the construction of carbon-nitrogen bonds in the synthesis of azetidine-containing amino acid derivatives. This reaction offers a versatile and efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines.
A prominent strategy involves the use of methyl 2-(azetidin-3-ylidene)acetates as the Michael acceptor. The synthesis of these key intermediates typically begins with N-Boc-azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons reaction to yield the corresponding (N-Boc-azetidin-3-ylidene)acetate. ursa.catgoogle.comjsynthchem.com This α,β-unsaturated ester is then poised for the Aza-Michael addition with a variety of nitrogen-containing nucleophiles, including heterocyclic aliphatic and aromatic amines. ursa.catgoogle.comjsynthchem.com
The reaction conditions for the Aza-Michael addition are generally mild, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile. ursa.catgoogle.comjsynthchem.com The reaction proceeds with good to excellent yields and demonstrates broad substrate tolerance. ursa.catgoogle.com For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles has been shown to produce a diverse library of functionalized azetidine amino acid derivatives. ursa.catgoogle.comjsynthchem.com
The versatility of this method is further highlighted by the potential for subsequent modifications. For example, the resulting azetidine derivatives can be diversified through cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce additional complexity and create novel amino acid-like building blocks. ursa.cat
Table 1: Examples of Aza-Michael Addition for the Synthesis of Azetidine Amino Acid Derivatives
| Michael Acceptor | Nucleophile | Product |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | Methyl 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Morpholine | Methyl 2-(1-Boc-3-(morpholino)azetidin-3-yl)acetate |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | Methyl 2-(1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate |
Methodologies for the Formation and Isolation of 3-(Hydroxymethyl)azetidin-3-ol Oxalate
The synthesis of 3-(hydroxymethyl)azetidin-3-ol and its subsequent conversion to the oxalate salt involves a multi-step process that often begins with the construction of a protected azetidine ring, followed by functional group manipulations and finally, salt formation.
A common precursor for the synthesis of 3-substituted azetidinols is 1-benzylazetidin-3-ol. This intermediate can be synthesized from the reaction of benzylamine (B48309) with epichlorohydrin. The initial ring-opening of epichlorohydrin with benzylamine is followed by a base-mediated cyclization to form the azetidine ring.
To introduce the hydroxymethyl group at the 3-position, a protected intermediate such as 1-benzhydryl-3-(hydroxymethyl)azetidin-3-ol can be utilized. While the direct synthesis of 3-(hydroxymethyl)azetidin-3-ol is not extensively detailed in readily available literature, a plausible route involves the deprotection of such a precursor. The benzhydryl group, for instance, can be removed under hydrogenolysis conditions.
Once the free base, 3-(hydroxymethyl)azetidin-3-ol, is obtained, the formation of the oxalate salt is typically achieved by reacting the free base with oxalic acid. The general procedure involves dissolving the free base in a suitable solvent, such as isopropanol, and adding a solution of oxalic acid in the same or a compatible solvent. sciencemadness.org The resulting oxalate salt often precipitates from the solution and can be isolated by filtration. sciencemadness.org The stoichiometry of the oxalic acid added (e.g., one equivalent for the mono-oxalate or a half equivalent for a hemioxalate) will determine the final salt form. The isolated salt can then be purified by recrystallization from an appropriate solvent system. sciencemadness.org
The isolation of the product as an oxalate salt can offer advantages in terms of stability, crystallinity, and ease of handling compared to the free base, which may be an oil or a hygroscopic solid.
Advanced Spectroscopic Characterization and Structural Elucidation of Azetidinol Oxalate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Hydroxymethyl)azetidin-3-ol (B2909904) oxalate (B1200264), a combination of one- and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the azetidinol (B8437883) cation. The spectrum of the salt would be a composite of the signals from the 3-(hydroxymethyl)azetidin-3-ol cation and the oxalate anion.
The ¹H NMR spectrum of 3-(Hydroxymethyl)azetidin-3-ol oxalate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would display distinct signals corresponding to the protons of the azetidinol cation. The four methylene (B1212753) protons on the azetidine (B1206935) ring are diastereotopic and would be expected to appear as two distinct sets of signals. These would likely present as complex multiplets due to both geminal and vicinal coupling. The two protons of the hydroxymethyl group would also be diastereotopic and are expected to give rise to separate signals.
The hydroxyl and amine protons may be observable, although their chemical shifts and multiplicities can be highly dependent on the solvent, concentration, and temperature. In D₂O, these labile protons would exchange with deuterium (B1214612) and their signals would disappear.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the 3-(Hydroxymethyl)azetidin-3-ol Cation
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Azetidine CH₂ | 3.5 - 4.0 | m | |
| Hydroxymethyl CH₂ | 3.4 - 3.8 | m | |
| NH | Variable | br s |
Note: These are predicted values and may vary based on experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments would be crucial for determining the stereochemistry. Through-space correlations between protons would help to establish their relative proximity. For instance, NOE correlations between the hydroxymethyl protons and specific protons on the azetidine ring would provide insights into the preferred conformation of the molecule in solution.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected for the azetidinol cation, along with a signal for the oxalate anion.
The quaternary carbon of the azetidine ring bearing the hydroxyl and hydroxymethyl groups would appear at a characteristic downfield chemical shift. The two methylene carbons of the azetidine ring and the methylene carbon of the hydroxymethyl group would resonate at higher field. The oxalate anion would exhibit a single signal for its two equivalent carboxylate carbons, typically in the range of 160-170 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Azetidine C-OH | 70 - 80 |
| Azetidine CH₂ | 50 - 60 |
| Hydroxymethyl CH₂ | 60 - 70 |
Note: These are predicted values and may vary based on experimental conditions.
While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen would be indicative of its hybridization and substitution. In the case of the azetidinium cation, the nitrogen would be quaternized, leading to a characteristic shift compared to a neutral azetidine.
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the azetidine ring and the hydroxymethyl group.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable technique.
In positive ion mode, the spectrum would show the molecular ion peak for the 3-(hydroxymethyl)azetidin-3-ol cation [M+H]⁺. High-resolution mass spectrometry would provide the accurate mass of this ion, allowing for the determination of its elemental composition.
Fragmentation of the azetidinol cation would likely involve the loss of small neutral molecules such as water (H₂O) or formaldehyde (B43269) (CH₂O). The azetidine ring could also undergo ring-opening followed by further fragmentation.
In negative ion mode, the spectrum would show the oxalate anion [M-H]⁻.
X-ray Crystallography for Precise Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. If suitable crystals of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of the azetidinol cation.
The crystal structure would also reveal the nature of the interactions between the azetidinolium cation and the oxalate anion. It is expected that a network of hydrogen bonds would exist between the hydroxyl and amine groups of the cation and the carboxylate groups of the anion. These interactions would govern the packing of the ions in the crystal lattice. The planarity of the oxalate anion and the puckered nature of the azetidine ring would be clearly defined.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. nih.govamericanpharmaceuticalreview.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. nih.gov For a complex molecule such as this compound, the IR spectrum provides a unique molecular "fingerprint" containing a wealth of structural information. mdpi.com By analyzing the absorption bands' position, intensity, and shape, it is possible to confirm the presence of key structural motifs, including the hydroxyl, azetidinium, and oxalate groups.
The analysis of this compound reveals characteristic absorption bands corresponding to its primary functional components. The spectrum is typically dominated by broad absorptions in the high-frequency region due to O-H and N-H stretching, along with strong, sharp peaks in the mid-frequency range characteristic of the oxalate counter-ion.
Detailed Research Findings:
O-H and N-H Stretching Region (3600 - 2500 cm⁻¹): This region is characterized by broad, strong absorption bands resulting from the stretching vibrations of the hydroxyl (O-H) and protonated amine (N-H⁺) groups. The two hydroxyl groups (one primary, one tertiary) in the azetidinol moiety contribute to a very broad band, typically centered around 3400-3650 cm⁻¹, which is a hallmark of hydrogen-bonded alcohols. libretexts.org Due to the acidic nature of the oxalate counter-ion, the nitrogen atom of the azetidine ring exists in its protonated (azetidinium) form. The N-H⁺ stretching vibrations of this secondary amine salt also appear in this region, often overlapping with the O-H band. These bands for amine salts can be very broad and extend down to 2500 cm⁻¹. Vibrational spectra of similar compounds, such as glycinium oxalate, confirm the existence of NH₃⁺ groups through these characteristic vibrations. nih.gov
C-H Stretching Region (3000 - 2850 cm⁻¹): The stretching vibrations of the aliphatic carbon-hydrogen bonds in the azetidine ring and the hydroxymethyl group give rise to medium-to-strong absorption bands. These peaks are typically found just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range, which is characteristic of sp³-hybridized C-H bonds. libretexts.orglibretexts.org
Oxalate Anion Region (1700 - 1300 cm⁻¹): The presence of the oxalate counter-ion is definitively confirmed by two very strong and characteristic absorption bands.
The most intense band, appearing in the 1640-1610 cm⁻¹ range, is assigned to the asymmetric stretching vibration of the carboxylate (COO⁻) groups (νₐₛ(COO⁻)). researchgate.netresearchgate.net
A second strong band, corresponding to the symmetric stretching vibration (νₛ(COO⁻)), is observed around 1320-1315 cm⁻¹. researchgate.netresearchgate.net The distinct positions and high intensity of these two bands are a clear diagnostic indicator for the presence of an oxalate salt. researchgate.net
C-O Stretching: Strong bands associated with the C-O stretching of the primary and tertiary alcohol groups are expected in the 1150-1050 cm⁻¹ range. libretexts.org
C-N Stretching: The stretching vibration of the C-N bond within the azetidinium ring typically appears in the 1230-1030 cm⁻¹ range. libretexts.org
Bending Vibrations: This region also includes C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹ and O-H bending vibrations. libretexts.org
The combination of these distinct absorption patterns allows for the unambiguous identification of the constituent functional groups of this compound.
Data Tables
The following tables summarize the characteristic infrared absorption frequencies for this compound based on established spectroscopic data for its constituent functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3600 - 2500 | Strong, Broad | O-H (alcohol) & N-H⁺ (azetidinium) | Stretching (H-bonded) |
| 3000 - 2850 | Medium | C-H (aliphatic) | Stretching |
| 1640 - 1610 | Strong | COO⁻ (oxalate) | Asymmetric Stretching |
| ~1465 | Medium | C-H (aliphatic) | Bending (Scissoring) |
| 1320 - 1315 | Strong | COO⁻ (oxalate) | Symmetric Stretching |
| 1230 - 1030 | Medium-Strong | C-N (azetidinium) | Stretching |
| 1150 - 1050 | Strong | C-O (alcohol) | Stretching |
Table 2: Comparison of Characteristic Oxalate Anion IR Bands in Various Compounds
| Compound | Asymmetric C=O Stretch (νₐₛ) (cm⁻¹) | Symmetric C=O Stretch (νₛ) (cm⁻¹) | Reference |
|---|---|---|---|
| Sodium Oxalate | ~1625 | ~1314 | researchgate.net |
| Generic Metal Oxalates | ~1637 | ~1315 | researchgate.net |
| Calcium Oxalate | Multiple bands (1800-1500) | Multiple bands (1450-1200) | researchgate.net |
| Glycinium Oxalate | Vibrational spectra confirm the presence of both glycinium and oxalate ions. | nih.gov |
Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl Azetidin 3 Ol and Its Derivatives
Quantum Chemical Methods for Electronic Structure, Stability, and Energetics (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical methods are fundamental to investigating the electronic structure, stability, and energetics of azetidine (B1206935) derivatives. researchgate.net Density Functional Theory (DFT) is a prominently used method for these calculations, providing a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. elixirpublishers.com
Key parameters derived from these calculations help in understanding the molecule's reactivity and stability. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. researchgate.netnih.gov The HOMO energy level indicates the ability of a molecule to donate an electron, while the LUMO energy level relates to its ability to accept an electron. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Other important properties calculated include the distribution of electron density, which can identify electron-rich and electron-deficient regions, and the Mulliken charge analysis, which helps pinpoint potential reactive centers within the molecule. elixirpublishers.com The calculation of ground state energies allows for the comparison of the relative stability of different isomers or derivatives. researchgate.net These computational approaches complement experimental data, aiding in the elucidation of complex chemical phenomena. orientjchem.org
| Parameter | Description | Significance in Chemical Analysis |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the molecule's electron-donating capability; higher energy suggests greater reactivity towards electrophiles. nih.gov |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital available to accept electrons. | Indicates the molecule's electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A large gap implies high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. nih.gov |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility, and the molecule's behavior in electric fields. researchgate.net |
| Electron Density Distribution | Spatial distribution of electrons within the molecule. | Reveals nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting regions of reactivity. nih.gov |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Allows for the comparison of the thermodynamic stability of different molecular structures or conformers. researchgate.net |
Mechanistic Modeling and Transition State Analysis of Azetidine Formation and Transformation Reactions
Computational modeling is an indispensable tool for elucidating the complex mechanisms of azetidine formation and subsequent transformations. nih.govrsc.org The high ring strain of the four-membered azetidine ring, estimated at approximately 25.4 kcal/mol, is a primary driver of its unique reactivity. rsc.org Theoretical studies allow chemists to map out potential energy surfaces for reactions, identifying intermediates, and, most importantly, the transition states that connect them.
One of the most efficient methods for synthesizing azetidines is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net Mechanistic modeling of these photochemical reactions can help explain their regio- and stereoselectivity. rsc.org For instance, in the Norrish–Yang cyclization to form azetidinols, computational studies can model the crucial 1,5-hydrogen abstraction step and the subsequent ring closure of the 1,4-biradical intermediate. beilstein-journals.org
Transition state analysis, often performed using DFT, calculates the energy barrier (activation energy) for a given reaction step. frontiersin.org By comparing the activation energies of competing pathways, researchers can predict the most likely reaction mechanism and product distribution. frontiersin.org For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, computational calculations of the transition states correctly predicted that the formation of azetidine would be favored over the formation of pyrrolidine (B122466), consistent with experimental results. frontiersin.org Similarly, modeling has been applied to understand palladium-catalyzed C(sp³)–H amination reactions that form the azetidine ring through a proposed Pd(IV) species. rsc.org
| Reaction Type | Computational Focus | Key Insights Gained |
|---|---|---|
| Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition) | Analysis of excited states (singlet vs. triplet) and reaction intermediates. rsc.orgacs.org | Determination of the reactive excited state and prediction of reaction regiochemistry. rsc.org |
| Norrish–Yang Cyclization | Modeling of the 1,5-hydrogen abstraction and biradical intermediate stability. beilstein-journals.org | Understanding substituent effects on cyclization efficiency versus side reactions like Norrish Type II cleavage. beilstein-journals.orgnih.gov |
| Catalytic Intramolecular Aminolysis | Calculation of transition state energies for competing cyclization pathways (e.g., azetidine vs. pyrrolidine formation). frontiersin.org | Explanation of regioselectivity and the role of the catalyst in lowering the desired transition state energy. frontiersin.org |
| Pd-Catalyzed C-H Amination | Modeling of the catalytic cycle, including key intermediates like Pd(IV) complexes. rsc.org | Elucidation of the mechanism involving reductive elimination to form the azetidine ring. rsc.org |
| Nucleophilic Ring-Opening | DFT calculations to understand parameters governing regioselectivity. nih.gov | Correlation of experimental selectivities with calculated electronic and steric factors. nih.gov |
Conformational Analysis and Dynamic Phenomena of Azetidinol (B8437883) Rings (e.g., Ring Inversion, Substituent Effects)
The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. nih.gov Computational methods are essential for analyzing the conformational landscape of azetidinols, identifying the most stable puckered structures, and understanding the dynamic processes they undergo, such as ring inversion. nih.gov
The azetidine ring can undergo inversion, a process where it rapidly flips between two equivalent puckered conformations. researchgate.net Theoretical calculations can determine the energy barrier for this inversion. The nature and position of substituents on the ring have a profound effect on both the preferred conformation and the dynamics of this inversion process. researchgate.netresearchgate.net For a molecule like 3-(Hydroxymethyl)azetidin-3-ol (B2909904), the two substituents at the C3 position would significantly influence the ring's pucker. Computational studies can predict whether these substituents prefer to be in axial-like or equatorial-like positions and can quantify the energy differences between various conformers.
| Factor | Description | Computational Investigation Method |
|---|---|---|
| Ring Pucker | The non-planar conformation of the azetidine ring to relieve strain. | Geometry optimization calculations (e.g., using DFT) to find the minimum energy structure. nih.gov |
| Ring Inversion | The dynamic flipping of the ring between two puckered conformations. | Calculation of the transition state for the inversion process to determine the energy barrier. researchgate.net |
| Substituent Effects | Influence of attached chemical groups on the preferred pucker and inversion barrier. | Systematic conformational searches and energy calculations for different substituent orientations (axial vs. equatorial). nih.govresearchgate.net |
| Intramolecular Interactions | Non-covalent interactions, like hydrogen bonds or steric repulsion, between substituents. | Analysis of electron density (e.g., QTAIM) and calculation of interaction energies. researchgate.net |
Investigation of Interactions with Solvents and Catalytic Species
The chemical behavior of azetidinols is significantly influenced by their environment, particularly interactions with solvent molecules and catalysts. Computational chemistry offers methods to simulate these interactions and predict their consequences on stability, conformation, and reactivity. nih.gov
Solvent effects are commonly modeled using either implicit or explicit solvent models. Implicit models, such as the Self-Consistent Reaction Field (SCRF) method, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient for assessing how solvent polarity affects the relative stability of different conformers or the energy barriers of reactions. nih.gov For instance, as solvent polarity increases, conformations with larger dipole moments are generally stabilized. nih.gov Explicit solvent models involve including a number of individual solvent molecules in the calculation, which allows for the detailed study of specific interactions like hydrogen bonding between the solute and solvent.
Computational modeling is also crucial for understanding how catalysts facilitate azetidine synthesis. frontiersin.org In the case of Lewis acid-catalyzed reactions, DFT calculations can model the coordination of the catalyst (e.g., a metal ion) to the substrate. frontiersin.org This allows researchers to visualize how the catalyst activates the substrate, for example, by withdrawing electron density and making a specific site more susceptible to nucleophilic attack. By calculating the reaction pathway both with and without the catalyst, the model can quantify the reduction in the activation energy, thereby explaining the catalytic effect. Studies on lanthanum-catalyzed aminolysis of epoxides to form azetidines have shown that modeling the transition states with the coordinated lanthanum complex is essential to correctly predict the experimentally observed regioselectivity. frontiersin.org
Computational Prediction and Validation of Novel Synthetic Pathways and Reactivity
Beyond analyzing known reactions, computational chemistry is increasingly used to predict entirely new synthetic pathways and to validate their feasibility before attempting them in the lab. orientjchem.orgnih.gov This in silico approach to reaction design can accelerate the discovery of efficient routes to complex molecules like substituted azetidinols. dntb.gov.ua
Retrosynthesis prediction programs use extensive databases of known chemical reactions and generalized reaction rules to propose potential synthetic routes to a target molecule. nih.gov These systems work by breaking down the target molecule into simpler, commercially available precursors. nih.gov The output is often a large number of potential pathways that can be prioritized using scoring algorithms which may consider factors like reaction yield, atom economy, and the cost of starting materials. nih.gov
Once a novel pathway is proposed, quantum chemical methods like DFT are employed for its validation. orientjchem.org Chemists can computationally model each step of the proposed synthesis, calculating the reaction energies (thermodynamics) and activation barriers (kinetics). orientjchem.org If the calculations show that a proposed step has an excessively high energy barrier or is thermodynamically unfavorable, the pathway can be discarded or modified without wasting experimental resources. orientjchem.org This predictive power allows for the rapid screening of synthetic ideas and focuses laboratory efforts on the most promising routes. For azetidinols, this could involve predicting novel cyclization strategies or new methods for introducing the hydroxymethyl and hydroxyl functionalities onto a pre-formed azetidine ring. researchgate.net
The Oxalate Counterion: Its Influence on 3 Hydroxymethyl Azetidin 3 Ol Stability, Purification, and Synthetic Utility
Strategic Formation and Isolation of Oxalate (B1200264) Salts for Enhanced Compound Purity
The isolation of amine-containing compounds from reaction mixtures often presents challenges due to their polarity and potential for complex formation. A common and effective strategy to overcome these issues is the formation of a salt with a suitable acid. Oxalic acid is frequently employed for this purpose, as it can react with a basic compound like 3-(hydroxymethyl)azetidin-3-ol (B2909904) to form a stable, crystalline oxalate salt. This process is a cornerstone of purification, effectively separating the target compound from non-basic impurities that remain in the solution.
The process typically involves dissolving the crude free base of the target compound in a suitable solvent, such as ethyl acetate (B1210297) or toluene, followed by the addition of oxalic acid. google.com The resulting salt, being less soluble in the organic solvent, precipitates out of the solution. This solid can then be easily isolated by filtration. google.com Subsequent washing and drying yield the purified oxalate salt. google.com The high degree of crystallinity often associated with oxalate salts facilitates the exclusion of impurities into the mother liquor, leading to a significant enhancement in compound purity. This technique is particularly valuable for isolating specific crystalline forms, or polymorphs, of a substance, which can have different physical properties. google.com
The table below illustrates the typical improvement in purity achieved through salt crystallization, a principle directly applicable to the purification of 3-(hydroxymethyl)azetidin-3-ol.
| Purification Stage | Typical Purity (%) | Physical State | Key Advantages |
| Crude Free Base | 85-95% | Oil or Amorphous Solid | Direct output from synthesis. |
| After Oxalate Salt Formation & Recrystallization | >99% | Crystalline Solid | High purity; improved handling; stable for storage. google.com |
Impact of Oxalate on Compound Solubility and Crystallization Behavior
The conversion of the 3-(hydroxymethyl)azetidin-3-ol free base into its oxalate salt fundamentally alters its physicochemical properties, most notably its solubility and crystallization behavior. The introduction of the ionic oxalate counterion increases the polarity of the molecule. Consequently, the oxalate salt generally exhibits higher solubility in polar solvents like water and lower alcohols, and significantly reduced solubility in nonpolar organic solvents compared to the parent free base. This differential solubility is the basis for its purification by crystallization. google.com
The oxalate ion itself plays a direct role in the thermodynamics and kinetics of crystallization. The process is driven by supersaturation, where the concentration of the salt exceeds its equilibrium solubility. mdpi.com Various substances, including other ions present in a solution, can act as inhibitors or promoters of crystal nucleation and growth. nih.govmdpi.com For instance, ions like citrate (B86180) are known to inhibit calcium oxalate crystallization by decreasing supersaturation and interacting with the crystal surface, which can lead to the formation of smaller, more numerous crystals. mdpi.comnih.gov While the system of 3-(hydroxymethyl)azetidin-3-ol oxalate is different, similar principles apply, where the choice of solvent and the presence of any additives can modulate the crystallization kinetics, influencing crystal size, shape, and purity. The oxalate ion can also impact crystal growth by adsorbing onto the crystal surface, potentially inhibiting nucleation and growth at specific sites. researchgate.net
The following table provides a qualitative comparison of the expected solubility profiles.
| Compound Form | Water | Methanol / Ethanol (B145695) | Ethyl Acetate | Toluene |
| 3-(Hydroxymethyl)azetidin-3-ol (Free Base) | High | High | Moderate | Low |
| This compound | Moderate | Low-Moderate | Very Low | Insoluble |
Assessment of Chemical Stability of this compound under Various Synthetic Conditions
The chemical stability of a compound is paramount for its storage and use in multi-step syntheses. Azetidines, as four-membered rings, possess significant ring-strain energy (approximately 25.2 kcal/mol), yet they are considerably more stable than their three-membered aziridine (B145994) counterparts. researchgate.netrsc.org This gives them a favorable balance of stability for handling and unique reactivity that can be triggered under specific conditions. rsc.org
| Condition | Expected Stability of the Oxalate Salt | Rationale |
| Storage (Ambient, Dry) | High | Salt form prevents degradation of the free amine and is often a stable, crystalline solid. nih.gov |
| Neutral Aqueous Solution | Moderate to High | The salt will dissociate, but the azetidinol (B8437883) itself is relatively stable in neutral pH. |
| Acidic Conditions (e.g., pH < 4) | Moderate to Low | Strong acid can catalyze the ring-opening of strained azetidine (B1206935) rings. nih.gov |
| Basic Conditions (e.g., pH > 10) | Moderate | The free base is regenerated, which may be less stable to oxidation than the salt form. |
| Elevated Temperature | Condition Dependent | Thermal stability is generally good, but decomposition can occur, especially under harsh pH or in the presence of reactive species. |
Exploitation of Oxalate in Reaction Design (e.g., as a Radical Precursor in Photoredox Catalysis)
Beyond its role as a stabilizing and purifying counterion for the azetidine nitrogen, the oxalate functional group offers powerful applications in modern synthetic chemistry. Specifically, alkyl oxalates derived from alcohols have emerged as highly effective precursors for generating carbon-centered radicals under visible-light photoredox catalysis. nih.govacs.orgacs.org This methodology can be applied to the hydroxyl groups of 3-(hydroxymethyl)azetidin-3-ol.
In this approach, an alcohol is first converted to an alkyl oxalate salt (e.g., a cesium or lithium salt), which serves as a stable, easily handled intermediate. nih.gov Under irradiation with visible light in the presence of a suitable photocatalyst, the oxalate salt is activated through a one-electron oxidation. researchgate.net This generates a carboxylate radical, which rapidly undergoes decarboxylation (loss of two CO2 molecules) to furnish the desired carbon-centered radical. researchgate.netchemrxiv.org This radical can then engage in a variety of useful bond-forming reactions, such as Giese-type additions to electron-deficient alkenes, arylations, and halogenations. researchgate.net
This strategy is particularly valuable for generating radicals from tertiary alcohols, like the one present in the 3-(hydroxymethyl)azetidin-3-ol structure, enabling the construction of complex molecules with new quaternary carbon centers. nih.govacs.org The reaction proceeds in a redox-neutral fashion, meaning it does not require an external stoichiometric oxidant or reductant, and produces only CO2 as a byproduct. acs.org
The table below summarizes typical conditions for such a photoredox reaction.
| Component | Role | Example | Reference |
| Alcohol Precursor | Source of the radical | Alkyl Cesium Oxalate | nih.gov |
| Photocatalyst | Absorbs light to initiate electron transfer | Ru(bpy)32 or 4CzIPN | acs.orgresearchgate.net |
| Light Source | Energy input to excite the catalyst | Blue LEDs or Compact Fluorescent Lamp (CFL) | nih.gov |
| Radical Acceptor | Reacts with the generated radical | Electron-deficient alkene (e.g., Michael acceptor) | acs.org |
| Solvent | Reaction medium | Dichloromethane (DCM) or similar organic solvent | nih.gov |
Applications of 3 Hydroxymethyl Azetidin 3 Ol Derivatives As Advanced Building Blocks in Complex Organic Synthesis
Utilization as Scaffolds for Novel Heterocyclic Architectures
The functionalized azetidine (B1206935) core derived from 3-(hydroxymethyl)azetidin-3-ol (B2909904) is an exemplary starting point for the synthesis of novel heterocyclic systems, particularly spirocyclic and fused-ring architectures. The inherent strain of the azetidine ring can be strategically harnessed to drive reactions that form larger, more complex heterocyclic structures. rsc.org
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. mdpi.com The synthesis of spirocyclic pyrrolidine (B122466) azetidines has been achieved with high yields and excellent enantioselectivities. mdpi.comnih.gov These methods often involve multi-component reactions, for instance, the reaction of an azetidine derivative, isatin, and a secondary amino acid to stereoselectively produce spirocyclic pyrrolidines. rsc.org The development of such techniques is crucial for creating analogs of biologically active natural products and alkaloids. mdpi.comnih.gov
Fused heterocyclic systems, where two rings share two or more atoms, can also be constructed from azetidine precursors. Methodologies for creating fused azetidines, fused pyrrolidines, and other nitrogen-containing heterocycles have been developed, often leveraging the reactivity of the strained ring. mdpi.comnih.gov For example, the Domino Ring Opening Cyclization (DROC) reaction of activated aziridines (a related three-membered ring) with partners like 1,3-dimethylindole (B1617634) can yield fused pyrrolidines. mdpi.com Similar principles can be applied to azetidine derivatives to build diverse molecular frameworks.
Table 1: Examples of Heterocyclic Architectures Derived from Azetidine Scaffolds
| Resulting Architecture | Synthetic Approach | Key Features |
| Spirocyclic Pyrrolidine-Azetidines | Catalytic Asymmetric [3+2] Cycloaddition | High yields (up to 99%) and excellent enantioselectivities (up to 99% ee). nih.gov |
| Fused Pyrrolidines | Domino Ring Opening Cyclization (DROC) | Access to various nitrogen-containing compounds with high potential for biological activity. mdpi.com |
| Spiro[3.3]heptanes | Multi-step synthesis | Creates azetidine ring spiro-fused with another small ring (cyclobutane, oxetane, etc.) for drug design. mdpi.com |
| Spirooxindole-Pyrrolidines | 1,3-Dipolar Cycloaddition | One-pot process with high efficiency and diastereoselectivity. nih.gov |
Integration into Complex Organic Frameworks and Macrocycles
The incorporation of 3-(hydroxymethyl)azetidin-3-ol derivatives into macrocyclic structures is a burgeoning area of research, driven by the increasing importance of cyclic peptides and other macrocycles in drug discovery. nih.gov The rigid geometry of the azetidine ring can act as a turn-inducing element, facilitating the often-challenging macrocyclization step in peptide synthesis. nih.gov
The introduction of a 3-aminoazetidine (a derivative of the title compound) into a linear peptide precursor has been shown to greatly improve the efficiency of head-to-tail cyclizations for tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov This is a significant advantage, as the formation of these small to medium-sized rings is often plagued by competing intermolecular oligomerization. nih.gov
Furthermore, the azetidine moiety within the macrocycle offers a site for late-stage functionalization. This allows for the attachment of various molecular tags, such as dyes or biotin, providing tools for chemical biology and diagnostic applications. nih.gov The stability of the strained four-membered ring to strong acid conditions used for deprotection is a key feature of this chemistry. nih.gov
Table 2: Impact of Azetidine Integration on Macrocyclic Peptide Synthesis
| Property | Observation | Reference |
| Cyclization Efficiency | Greatly improved yields for tetra-, penta-, and hexapeptides. | nih.gov |
| Conformation | Encourages access to the all-trans conformation, inducing a turn structure. | nih.gov |
| Late-Stage Functionalization | The azetidine nitrogen serves as a handle for chemoselective modification. | nih.gov |
| Proteolytic Stability | Introduction of a 3-aminoazetidine unit can improve stability towards proteases. | nih.gov |
Role in Chiral Template Chemistry and Enantioselective Transformations
Chiral, enantiomerically pure azetidines are highly valuable building blocks in asymmetric synthesis. rsc.org Derivatives of 3-(hydroxymethyl)azetidin-3-ol, which possess inherent chirality, can be employed as chiral templates or synthons to control the stereochemical outcome of chemical reactions. The synthesis of chiral azetidin-3-ones, for instance, can be achieved from chiral N-propargylsulfonamides, which are themselves accessible through chiral sulfinamide chemistry. nih.gov
The principle of using a chiral molecule to induce stereoselectivity is fundamental to asymmetric catalysis. Chiral ligands and organocatalysts are often used to create a chiral environment around reacting molecules, favoring the formation of one enantiomer over the other. acs.orgnih.gov While specific examples of 3-(hydroxymethyl)azetidin-3-ol itself acting as a catalyst are not prevalent, its derivatives serve as crucial chiral starting materials for building more complex chiral molecules. nih.govchemrxiv.org The stereodefined centers on the azetidine ring can direct the approach of reagents, leading to highly enantioselective transformations. This approach is vital for the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
Development of Conformationally Constrained Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.comresearchgate.net The rigid four-membered ring of azetidine makes it an ideal scaffold for creating conformationally constrained peptidomimetics. nih.gov By replacing a natural amino acid with an azetidine-based analogue, the conformational flexibility of the peptide backbone is reduced, which can lock the molecule into a bioactive conformation and increase its binding affinity for a target receptor. nih.gov
Azetidine-based amino acids (Aze) are non-natural building blocks that introduce a significant conformational bias. acs.org Their incorporation into peptide chains can stabilize specific secondary structures, such as β-turns or helices. The synthesis of these azetidine carboxylic acid compounds allows for their use in standard solid-phase peptide synthesis (SPPS), enabling the creation of a wide array of novel peptidomimetic structures. acs.org
The use of azetidine derivatives as surrogates for amino acids is a powerful strategy in medicinal chemistry. rsc.org For example, 3-hydroxymethyl-azetidine has been shown to be an effective bioisostere of pyrrolidin-3-ol in the development of potent enzyme inhibitors. nih.gov This highlights the utility of the azetidine scaffold in mimicking the spatial arrangement of functional groups in larger, more flexible rings, while offering a more rigid and novel chemical space.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(Hydroxymethyl)azetidin-3-ol oxalate?
Methodological Answer: The synthesis typically involves two stages: (1) preparation of the azetidine core and (2) oxalate salt formation.
- Core Synthesis : Start with azetidin-3-ol derivatives. For hydroxymethyl functionalization, use reductive amination or nucleophilic substitution. Evidence from analogous compounds (e.g., Azetidin-3-ylmethanol hydrochloride) suggests using reagents like triethylamine and hydrogen chloride in polar solvents (e.g., THF) at controlled temperatures (0–25°C) .
- Oxalate Salt Formation : React the free base with oxalic acid in ethanol or methanol under reflux. Monitor pH to ensure stoichiometric protonation (1:1 molar ratio for mono-oxalate). Crystallization conditions (e.g., slow cooling) improve purity .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Azetidin-3-ol, formaldehyde, HCl | Hydroxymethylation |
| 2 | Oxalic acid, ethanol, reflux (2 h) | Salt formation |
| 3 | Cooling (4°C, 12 h) | Crystallization |
Q. How can the solubility of this compound in common laboratory solvents be determined?
Methodological Answer: Use gravimetric or spectroscopic methods:
- Gravimetric : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C. Filter undissolved material, dry, and weigh to calculate solubility (mg/mL). Evidence from similar azetidine derivatives shows high solubility in polar aprotic solvents (e.g., DMSO: ~84.2 mg/mL) .
- UV-Vis Spectroscopy : Prepare serial dilutions and measure absorbance at λmax (calibrated against standards).
Typical Solubility Profile :
| Solvent | Solubility (mg/mL) | Classification |
|---|---|---|
| Water | 38.9 | Very soluble |
| Ethanol | 68.4 | Very soluble |
| DCM | <10 | Sparingly soluble |
Q. What analytical techniques are most effective for characterizing the purity of this compound?
Methodological Answer: Combine orthogonal methods:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor at 210–220 nm. Purity >95% is acceptable for most research applications .
- NMR : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR. Key signals: azetidine ring protons (δ 3.5–4.5 ppm), hydroxymethyl (-CH2OH, δ 4.1–4.3 ppm), oxalate (δ 2.5 ppm for protons in D2O) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer: Optimize parameters systematically:
- Temperature Control : Lower temperatures (0–5°C) during hydroxymethylation reduce side reactions (e.g., over-alkylation). For oxalate formation, reflux (70–80°C) enhances solubility and reaction kinetics .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate ring closure. Evidence from FXR modulator syntheses shows palladium catalysts improve azetidine ring stability .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, molar ratios).
Case Study :
Q. What strategies are employed to resolve discrepancies in stereochemical assignments during the structural elucidation of 3-(Hydroxymethyl)azetidin-3-ol derivatives?
Methodological Answer: Address ambiguities via:
- NOESY NMR : Detect spatial proximity between hydroxymethyl protons and azetidine ring protons to confirm relative configuration .
- X-ray Crystallography : Resolve absolute stereochemistry. For oxalate salts, co-crystallization with chiral counterions (e.g., tartaric acid) enhances diffraction quality .
- Computational Modeling : Compare experimental and calculated IR/VCD spectra. Use software like Gaussian to model diastereomers and match spectral data .
Q. How does the oxalate counterion influence the crystallization behavior and stability of 3-(Hydroxymethyl)azetidin-3-ol formulations?
Methodological Answer: The oxalate ion impacts:
- Crystallinity : Forms hydrogen bonds with the hydroxymethyl group, promoting lattice stability. Differential Scanning Calorimetry (DSC) shows sharp melting endotherms (~180°C) for oxalate vs. broad peaks in free base .
- Hygroscopicity : Oxalate salts are less hygroscopic than hydrochloride counterparts, improving shelf life. Store at 2–8°C in airtight, light-protected containers .
- Dissolution Rate : Oxalate salts exhibit pH-dependent solubility (enhanced in neutral/basic conditions). Use dissolution testing (USP II apparatus) to profile release kinetics .
Stability Comparison :
| Formulation | Hygroscopicity (Δ mass, 25°C/60% RH) | Degradation (T90) |
|---|---|---|
| Free Base | +5.2% (24 h) | 6 months |
| Oxalate | +1.8% (24 h) | >12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
